2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is an organic compound characterized by the presence of a hydroxyimino group and a chlorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the desired product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 2-(Nitroimino)-3-(4-chlorophenyl)propanoic acid.
Reduction: Formation of 2-(Aminoimino)-3-(4-chlorophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxyimino)-3-(4-bromophenyl)propanoic acid
- 2-(Hydroxyimino)-3-(4-fluorophenyl)propanoic acid
- 2-(Hydroxyimino)-3-(4-methylphenyl)propanoic acid
Uniqueness
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
(2Z)-3-(4-chlorophenyl)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8- |
InChI Key |
YUOJENBXMNINIF-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.